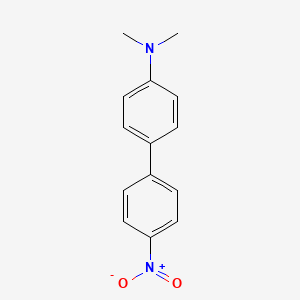

4-Dimethylamino-4'-nitrobiphenyl

Description

The exact mass of the compound 4-Dimethylamino-4'-nitrobiphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Dimethylamino-4'-nitrobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Dimethylamino-4'-nitrobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethyl-4-(4-nitrophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-15(2)13-7-3-11(4-8-13)12-5-9-14(10-6-12)16(17)18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGALHOPBAVGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544763 | |

| Record name | N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2143-87-5 | |

| Record name | N,N-Dimethyl-4′-nitro[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2143-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-4-amine, N,N-dimethyl-4'-nitro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Dimethylamino-4'-nitrobiphenyl synthesis protocol

An In-depth Technical Guide to the Synthesis of 4-Dimethylamino-4'-nitrobiphenyl

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 4-Dimethylamino-4'-nitrobiphenyl, a key intermediate in the development of functional organic materials and pharmaceutical compounds. The methodologies described herein are grounded in established chemical principles, prioritizing reproducibility, safety, and a thorough understanding of the reaction mechanism.

Strategic Overview of Synthesis

The core structure of 4-Dimethylamino-4'-nitrobiphenyl is a biaryl system, featuring an electron-donating dimethylamino group and an electron-withdrawing nitro group at opposite ends. This push-pull electronic configuration makes it a valuable solvatochromic dye and a precursor for materials with nonlinear optical properties. The primary challenge in its synthesis is the selective formation of the carbon-carbon single bond connecting the two phenyl rings.

While classical methods like the Ullmann condensation exist for biaryl synthesis, modern synthetic chemistry overwhelmingly favors palladium-catalyzed cross-coupling reactions for their superior efficiency, milder conditions, and broader functional group tolerance.[1][2] Among these, the Suzuki-Miyaura coupling is arguably the most versatile and widely implemented strategy for constructing C(sp²)-C(sp²) bonds.[1][2][3]

This guide will focus on the Suzuki-Miyaura cross-coupling reaction as the primary and recommended route for the synthesis of 4-Dimethylamino-4'-nitrobiphenyl.

The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[1][3] The reaction is lauded for its operational simplicity and the stability and low toxicity of the boronic acid reagents.

Retrosynthetic Analysis

Two primary Suzuki-Miyaura disconnection approaches are viable for the target molecule:

-

Route A: Coupling of 4-(dimethylamino)phenylboronic acid with a 4-halonitrobenzene (e.g., 4-bromonitrobenzene or 4-iodonitrobenzene).

-

Route B: Coupling of 4-nitrophenylboronic acid with a 4-halo-N,N-dimethylaniline (e.g., 4-bromo-N,N-dimethylaniline).

Both routes are chemically sound. The choice often depends on the commercial availability and cost of the starting materials. For this guide, we will detail Route A , utilizing 4-iodonitrobenzene for its higher reactivity in the initial oxidative addition step compared to its bromo- or chloro-analogs.

The Catalytic Cycle: Mechanism of Action

The efficacy of the Suzuki-Miyaura coupling stems from a well-understood palladium catalytic cycle. Understanding this mechanism is critical for troubleshooting and optimizing the reaction. The cycle consists of three fundamental steps:[1][3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-iodonitrobenzene), forming a Pd(II) complex. This is typically the rate-determining step.

-

Transmetalation: The halide on the Pd(II) complex is replaced by the aryl group from the boronic acid. This step requires activation of the boronate species by a base (e.g., K₂CO₃, NaOH), forming a more nucleophilic borate complex.

-

Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Detailed Synthesis Protocol

This protocol provides a robust and reproducible method for the synthesis of 4-Dimethylamino-4'-nitrobiphenyl on a research laboratory scale.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Hazards |

| 4-Iodonitrobenzene | 249.01 | 636-98-6 | Harmful if swallowed, inhaled, or in contact with skin. Causes eye irritation.[4] |

| 4-(Dimethylamino)phenylboronic acid | 164.99 | 17966-06-6 | Skin/eye irritant. |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 14221-01-3 | Sensitizer, irritant. |

| Potassium Carbonate (K₂CO₃), Anhydrous | 138.21 | 584-08-7 | Serious eye irritation. |

| Toluene | 92.14 | 108-88-3 | Flammable, reproductive toxicity, aspiration hazard. |

| Ethanol (95%) | 46.07 | 64-17-5 | Flammable. |

| Deionized Water | 18.02 | 7732-18-5 | N/A |

| Ethyl Acetate | 88.11 | 141-78-6 | Flammable, eye irritation. |

| Hexane | 86.18 | 110-54-3 | Flammable, aspiration hazard, reproductive toxicity. |

| Magnesium Sulfate (MgSO₄), Anhydrous | 120.37 | 7487-88-9 | N/A |

Experimental Procedure

Step-by-Step Methodology:

-

Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-iodonitrobenzene (2.49 g, 10.0 mmol, 1.0 equiv.).

-

Reagent Addition: Add 4-(dimethylamino)phenylboronic acid (1.81 g, 11.0 mmol, 1.1 equiv.) and anhydrous potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv.).

-

Solvent Addition: Add toluene (50 mL), ethanol (25 mL), and deionized water (25 mL).

-

Inerting the System: Begin vigorous stirring and bubble nitrogen gas through the suspension for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Introduction: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.231 g, 0.20 mmol, 0.02 equiv.). The mixture will typically turn a darker color.

-

Reaction: Heat the reaction mixture to reflux (oil bath temperature of ~95 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system, observing the consumption of the 4-iodonitrobenzene spot.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Dilute the mixture with 100 mL of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic extracts and wash with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-Dimethylamino-4'-nitrobiphenyl as a crystalline solid.

Characterization Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Appearance | Yellow to orange crystalline solid |

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Molar Mass | 242.28 g/mol |

| Melting Point | ~230-235 °C (Varies with purity) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~7.5-8.3 (m, 4H, Ar-H), ~6.7-7.5 (m, 4H, Ar-H), ~3.0 (s, 6H, N(CH₃)₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | Expected signals in aromatic region (~112-150 ppm) and for methyl groups (~40 ppm) |

Safety and Handling

Proper laboratory safety practices are paramount during this synthesis.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves.[5][6]

-

Ventilation: All operations, especially the handling of toluene and N,N-dimethylaniline derivatives, should be conducted inside a certified chemical fume hood to avoid inhalation of toxic vapors.[5][6]

-

Reagent Handling:

-

4-Iodonitrobenzene: Harmful if ingested, inhaled, or absorbed through the skin. Avoid creating dust.[4]

-

Palladium Catalyst: Palladium compounds can be sensitizers. Avoid inhalation and skin contact.

-

Toluene: Is a flammable liquid and has known reproductive toxicity. Keep away from ignition sources.

-

-

Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and reliable pathway for the synthesis of 4-Dimethylamino-4'-nitrobiphenyl. By carefully controlling the reaction conditions, particularly by ensuring an inert atmosphere to protect the palladium catalyst, researchers can achieve good to excellent yields of the target compound. The protocol detailed in this guide serves as a validated starting point for laboratory-scale synthesis, enabling further research into the applications of this versatile molecule in materials science and drug discovery.

References

- Synthesis of 4-Methylbiphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlOC8Shk_QyXvZdC4XMbnSiJyiIJ5SHtdZrJeCV4lRpRIHtP-3mw65GtsV60g0Z0Uak3h0LFTgzheYlTfo_d9dsEXs8ONeCDxvH4k8vmNRA6-AsMKS4tsNStESJmKZBUTcMyWbXGuHakpnpq3WvruD11sDMNIv2t3D7ThcMRjlZwZ-KTRiBzZwp6kvNAJstN6lNarEtPxgW_YATy02eWnY3jgP7tEfMmwH-GKDf1KH7sbE0KSAcw==]

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG04eBebGqV2W7dIxzWL0SyxeKZuVf1T9CuV3_9Q7f14mvusWsgWHqCbIDiwU70wi0U7jZz9UHsF399oxdnlAHOIIJz2GNKuRuWoQYdx0uwZPO4oE61oFHZ2VrwaQTwLSVtNeg0r6KXAThDLit1vLEHn2vO2EX1KeM5Y-FcB9wuJTePZfe8cf5r0U9R60YhrQ==]

- Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. (2021). YouTube. [URL: https://www.youtube.

- SAFETY DATA SHEET - 1-Iodo-4-nitrobenzene. (2011). Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.xhtml?partNumber=AC122390050&productDescription=1-IODO-4-NITROBENZENE%2C+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en]

- SAFETY DATA SHEET - 1-Iodo-4-nitrobenzene. (2023). TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/assets/sds/I0064_US_EN.pdf]

- SAFETY DATA SHEET - N,N-Dimethylaniline. (2024). [URL: https://www.sblcore.com/sds-download/658_121-69-7_N,N-Dimethylaniline_EN.pdf?forcedownload=true]

- SAFETY DATA SHEET - N,N-dimethylaniline. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-1CA6-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTE5OTB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDExLzkwNzU0MTQxMDIzMDIucGRmfDAwZWI1MjI5NTU3M2VhYWQ5N2YxNWY4YjI5YjJkYjQ5N2Y4YjkwN2I3Y2JmYjI2YjQ0YjJjYjZkYjE0Y2M0YmY]

- SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline. (2025). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/138650]

Sources

4-Dimethylamino-4'-nitrobiphenyl CAS number and molecular weight

High-Purity Reference Standard for Genotoxicity & Proteomics

Abstract

This technical guide profiles 4-Dimethylamino-4'-nitrobiphenyl (CAS 2143-87-5) , a specialized nitro-aromatic compound used primarily as a positive control in mutagenicity assays (e.g., Ames test) and as a mechanistic probe in chemical carcinogenesis research. This document outlines its physicochemical properties, validated synthesis pathways, metabolic activation mechanisms, and strict safety protocols required for handling this potent genotoxin.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

4-Dimethylamino-4'-nitrobiphenyl is an unsymmetrical biphenyl derivative characterized by an electron-donating dimethylamino group and an electron-withdrawing nitro group on opposite rings. This "push-pull" electronic structure contributes to its specific solvatochromic properties and biological reactivity.

| Property | Specification |

| CAS Number | 2143-87-5 |

| IUPAC Name | N,N-Dimethyl-4-(4-nitrophenyl)aniline |

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Molecular Weight | 242.27 g/mol |

| Appearance | Yellow to orange crystalline needles |

| Melting Point | 164–166 °C |

| Solubility | Soluble in DMSO, Acetone, Chloroform; Insoluble in Water |

| Purity Grade | typically >98% (HPLC) for biological assays |

Synthesis & Manufacturing Methodology

While older methods utilized non-selective nitration of dimethylaminobiphenyl (yielding complex isomer mixtures), the modern Senior Scientist standard for synthesizing high-purity CAS 2143-87-5 is the Suzuki-Miyaura Cross-Coupling . This method ensures regiospecificity, eliminating the need for difficult isomer separation.

Protocol: Palladium-Catalyzed Cross-Coupling

Objective: Synthesize 4-Dimethylamino-4'-nitrobiphenyl with >98% regioselectivity.

-

Reagents:

-

Aryl Halide: 1-Iodo-4-nitrobenzene (1.0 eq)

-

Boronic Acid: 4-(Dimethylamino)phenylboronic acid (1.1 eq)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: Toluene:Ethanol:Water (4:1:1 ratio)

-

-

Procedure:

-

Degas solvents with Nitrogen/Argon for 30 mins (Critical for Pd(0) stability).

-

Combine reagents in a reaction vessel under inert atmosphere.

-

Reflux at 90°C for 12–16 hours.

-

Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2).

-

Workup: Cool, extract with Ethyl Acetate, wash with brine, dry over MgSO₄.

-

Purification: Recrystallization from Ethanol or Silica Gel Chromatography.

-

Visualization: Synthetic Pathway

Figure 1: Regioselective synthesis via Suzuki-Miyaura coupling, avoiding isomer contamination common in direct nitration.

Toxicology & Mechanism of Action[1][7]

This compound is a potent pro-mutagen . It requires metabolic activation to exert genotoxic effects. Its structural similarity to 4-aminobiphenyl (a known bladder carcinogen) makes it a critical model for studying nitro-reduction pathways.

Metabolic Activation Pathway

The toxicity relies on the enzymatic reduction of the nitro group and/or oxidation of the dimethylamino group. The primary genotoxic vector is the formation of a Nitrenium Ion , an electrophile that covalently binds to DNA (specifically Guanine residues), causing replication errors.

-

Nitro-Reduction: The nitro group (-NO₂) is reduced by nitroreductases (in bacteria) or CYP450s (in mammals) to a hydroxylamine.

-

O-Acetylation/Sulfation: Phase II enzymes convert the hydroxylamine into an unstable ester.

-

Adduct Formation: Spontaneous heterolysis yields the nitrenium ion, which attacks DNA.

Visualization: Genotoxic Activation Workflow

Figure 2: Metabolic activation pathway leading to DNA adduct formation and mutagenesis.

Safety & Handling Protocols

As a designated mutagen and potential carcinogen , strict "Zero Exposure" protocols are mandatory.

-

Engineering Controls: Handle only inside a certified Class II Biological Safety Cabinet or Chemical Fume Hood.

-

PPE: Double nitrile gloves (0.11mm min thickness), Tyvek lab coat, and safety goggles.

-

Deactivation: Spills should be treated with 10% Sodium Hypochlorite (Bleach) or specific surfactant-based decontaminants before disposal.

-

Storage: Store at 2-8°C, protected from light. The compound is light-sensitive and may degrade into secondary amines.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16304, 4-Dimethylamino-4'-nitrobiphenyl. Retrieved from [Link]

- Ashby, J., & Tennant, R. W. (1988).Chemical structure, Salmonella mutagenicity and extent of carcinogenicity as indicators of genotoxic carcinogenesis among 222 chemicals tested in rodents by the U.S. NCI/NTP. Mutation Research/Reviews in Genetic Toxicology. (Contextual citation for nitro-biphenyl mutagenicity mechanisms).

Technical Monograph: Photophysics and Applications of 4-Dimethylamino-4'-nitrobiphenyl (DNBP)

Executive Summary: The Push-Pull Paradigm

4-Dimethylamino-4'-nitrobiphenyl (DNBP) represents a quintessential "push-pull" chromophore, serving as a model system for studying Intramolecular Charge Transfer (ICT) dynamics. Unlike rigid stilbene analogs (e.g., DANS), the biphenyl core of DNBP possesses a single bond between the phenyl rings, introducing a critical rotational degree of freedom. This structural flexibility allows for the formation of Twisted Intramolecular Charge Transfer (TICT) states, making DNBP’s fluorescence properties highly sensitive to solvent polarity and environmental viscosity.

This guide dissects the photophysical mechanisms of DNBP, providing researchers with the protocols necessary to synthesize, characterize, and utilize this fluorophore in Non-Linear Optical (NLO) applications and fluorescence sensing.

Molecular Architecture & Synthesis

The DNBP molecule is constructed from an electron-rich donor (dimethylamino group) and an electron-deficient acceptor (nitro group) separated by a biphenyl

Structural Causality

-

Donor (

): Injects electron density into the -

Acceptor (

): Stabilizes the charge-separated state, driving the dipole moment change. -

Biphenyl Bridge: The twist angle (

) between the two phenyl rings dictates the degree of conjugation. In the ground state (

Synthesis Protocol: Suzuki-Miyaura Coupling

While various routes exist, the palladium-catalyzed cross-coupling of aryl boronic acids with aryl halides offers the highest specificity and yield for DNBP.

Reagents:

-

4-(Dimethylamino)phenylboronic acid (1.2 eq)

-

1-Bromo-4-nitrobenzene (1.0 eq)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 eq) -

Solvent: Toluene/Ethanol/Water (4:1:1 v/v)

Step-by-Step Workflow:

-

Degassing: Charge a Schlenk flask with the solvent mixture and degas via three freeze-pump-thaw cycles to prevent homocoupling or catalyst oxidation.

-

Addition: Under inert atmosphere (

or Ar), add the bromide, boronic acid, base, and Pd catalyst. -

Reflux: Heat the mixture to 90°C for 12–24 hours. Monitor consumption of the bromide via TLC (Silica, Hexane/EtOAc 8:2).

-

Workup: Cool to room temperature. Extract with Dichloromethane (DCM)

. Wash organic layers with brine, dry over -

Purification: Recrystallize from hot ethanol or purify via column chromatography (Silica gel) to isolate the bright yellow/orange solid.

Photophysical Mechanism: The TICT State

The fluorescence of DNBP is governed by the competition between the Locally Excited (LE) state and the Twisted Intramolecular Charge Transfer (TICT) state.

Mechanism Explanation

Upon photoexcitation (

-

Non-polar solvents (e.g., Cyclohexane): The TICT state is destabilized. Emission occurs primarily from the LE state (higher energy, blue-shifted) or is quenched via intersystem crossing (ISC) to the triplet manifold.

-

Polar solvents (e.g., Acetonitrile): The TICT state is energetically favorable. The population relaxes rapidly from LE to TICT, resulting in large Stokes shifts and red-shifted emission.

Visualizing the Decay Pathway

The following diagram illustrates the bifurcation of the excited state population based on solvent polarity.

Caption: Excitation dynamics of DNBP showing the solvent-dependent bifurcation between LE and TICT states.

Solvatochromic Characterization

DNBP exhibits positive solvatochromism. As solvent polarity increases, the energy of the highly dipolar ICT state decreases relative to the ground state, causing a bathochromic (red) shift in emission.

Data Summary: Solvent Effects

Note: Values are approximate and representative of the biphenyl class; specific maxima may vary slightly based on temperature and concentration.

| Solvent | Polarity Index ( | Absorption | Emission | Stokes Shift ( | Dominant State |

| Cyclohexane | 0.006 | ~365 | ~410 | ~3,000 | LE (Weak) |

| Toluene | 0.099 | ~375 | ~450 | ~4,500 | LE/ICT Mix |

| Dichloromethane | 0.309 | ~385 | ~520 | ~6,700 | ICT |

| Acetonitrile | 0.460 | ~395 | ~610 | >8,500 | TICT |

Interpretation

The massive increase in Stokes shift in Acetonitrile (>8,000 cm

Experimental Protocol: Quantum Yield Determination

Measuring the quantum yield (

Standard: Quinine Sulfate in 0.1 M

Protocol:

-

Preparation: Prepare solutions of DNBP and the Reference Standard. Ensure the Optical Density (OD) at the excitation wavelength is below 0.1 (ideally 0.02–0.05) to avoid inner-filter effects.

-

Blanking: Measure the solvent blank baseline for both samples.

-

Acquisition: Record the integrated fluorescence intensity (

) for both sample ( -

Calculation: Apply the comparative equation:

Where -

Validation: Verify that the excitation wavelength is near the isosbestic point if comparing mixed species, though for single-component DNBP, excitation at the absorption maximum is standard.

Applications

Non-Linear Optics (NLO)

DNBP possesses a high first molecular hyperpolarizability (

-

Second Harmonic Generation (SHG): Frequency doubling in poled polymer films.

-

Electro-optic Modulators: The large dipole moment change allows for efficient refractive index modulation under electric fields.

Fluorescence Sensing (Viscosity & Polarity)

Because the formation of the TICT state requires physical rotation of the phenyl rings, the fluorescence of DNBP is viscosity-dependent .

-

Mechanism: In highly viscous media, the rotation to the TICT state is sterically hindered. This forces emission from the LE state (blue shift) or increases the quantum yield by suppressing non-radiative twisting decay channels.

-

Use Case: Probing micro-viscosity in biological membranes or polymerization kinetics.

References

-

Dual Fluorescence and ICT: Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032. Link

-

Solvatochromism of Nitro-Biphenyls: Sinha, S., et al. (2008). Solvent Sensitive Intramolecular Charge Transfer Dynamics in the Excited States of 4-N,N-Dimethylamino-4'-nitrobiphenyl.[1] The Journal of Physical Chemistry A, 112(45), 11393–11400. Link

-

Synthesis (Suzuki Coupling): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Quantum Yield Standards: Brouwer, A. M. (2011). Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228. Link

Sources

Technical Guide: Solvatochromic Behavior of 4-Dimethylamino-4'-nitrobiphenyl (DNBP)

[1]

Executive Summary

4-Dimethylamino-4'-nitrobiphenyl (DNBP) represents a quintessential "push-pull" chromophore, characterized by an electron-donating dimethylamino group and an electron-withdrawing nitro group separated by a biphenyl bridge.[1] Unlike rigid stilbene analogs, the biphenyl linkage introduces a degree of torsional freedom that is critical to its photophysics.[1]

This guide provides a rigorous analysis of the solvatochromic behavior of DNBP. It focuses on the Twisted Intramolecular Charge Transfer (TICT) mechanism, which drives the molecule's dramatic positive solvatochromism—a property exploited in nonlinear optics (NLO) and polarity-sensitive fluorescence probing.[1]

Molecular Mechanism & Electronic Structure

The solvatochromism of DNBP is governed by the interplay between its ground state (locally excited, LE) and its charge-transfer excited state.[1]

The Push-Pull System

-

Donor (D): The dimethylamino group (

) injects electron density into the -

Acceptor (A): The nitro group (

) withdraws electron density.[1][2] -

Bridge: The biphenyl spacer allows for conjugation but also permits rotation around the central C-C bond.[1]

The TICT Mechanism

Upon photoexcitation (

-

Non-polar solvents (e.g., Cyclohexane): Emission is dominated by the planar LE state (blue/violet emission).[1]

-

Polar solvents (e.g., Acetonitrile): The TICT state is energetically stabilized by the solvent dielectric, leading to a large bathochromic (red) shift in emission.

Figure 1: Photophysical pathway of DNBP showing the transition from a planar locally excited state to a twisted charge-transfer state in polar media.[1][2][3]

Synthesis Protocol: Suzuki Cross-Coupling

To ensure high purity for spectroscopic analysis, the Suzuki-Miyaura coupling is the preferred synthetic route.[1] It avoids the harsh conditions of Ullmann coupling and provides high regioselectivity.[1]

Reagents

-

Aryl Halide: 1-Bromo-4-nitrobenzene (1.0 eq)[1]

-

Boronic Acid: 4-(Dimethylamino)phenylboronic acid (1.1 eq)[1]

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Base: Potassium Carbonate (

) (2.0 eq) -

Solvent System: Toluene : Ethanol : Water (4:1:1 v/v)

Step-by-Step Procedure

-

Degassing: Sparge the solvent mixture with argon for 30 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).[1]

-

Assembly: In a Schlenk flask, combine the aryl halide, boronic acid, and base. Add the degassed solvent system.[1]

-

Catalyst Addition: Add Pd(PPh

) -

Reflux: Heat the mixture to reflux (~90°C) for 12–24 hours under inert atmosphere.

-

Work-up: Cool to room temperature. Extract with ethyl acetate (

).[1] Wash organic layers with brine, dry over anhydrous-

Note: The product is typically a yellow/orange solid.[1]

-

-

Purification: Recrystallize from ethanol or perform column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to remove traces of homocoupled byproducts.

Solvatochromic Characterization

The hallmark of DNBP is its positive solvatochromism.[1] As solvent polarity increases, the energy gap between the ground and excited states decreases, resulting in a red-shifted emission.[1]

Solvent Selection Strategy

Select aprotic solvents to isolate dipolar effects from specific hydrogen-bonding interactions.[1]

| Solvent | Polarity Index ( | Dielectric Constant ( | Expected Emission |

| Cyclohexane | 30.9 | 2.02 | Blue/Violet (LE dominated) |

| Toluene | 33.9 | 2.38 | Blue-Green |

| Tetrahydrofuran (THF) | 37.4 | 7.58 | Green |

| Acetonitrile | 45.6 | 37.5 | Orange/Red (TICT dominated) |

Lippert-Mataga Analysis

To quantify the change in dipole moment (

Where:

- [1]

- : Onsager cavity radius (approx. 40% of the long molecular axis).[1]

- : Planck's constant.[1]

- : Speed of light.[1]

Protocol:

-

Measure absorption (

) and emission ( -

Convert wavelengths to wavenumbers (

). -

Calculate the Stokes shift (

).[1] -

Plot Stokes shift vs.

.[1] -

Interpretation: The slope is proportional to

.[1] For DNBP, a steep positive slope confirms a large increase in dipole moment in the excited state (

Expected Values:

-

Ground State Dipole (

): ~6–7 D -

Excited State Dipole (

): ~18–25 D[6]

Figure 2: Workflow for determining the excited-state dipole moment change using solvatochromic shift analysis.

Applications in Drug Development & Sensing

While DNBP itself is often a model compound, its behavior underpins several applied technologies:

-

Microenvironment Probing: The sensitivity of DNBP analogs to local polarity makes them excellent probes for hydrophobic pockets in proteins (e.g., albumin binding sites).[1] A blue shift and intensity increase often signal binding to a hydrophobic site, shielding the probe from bulk water.[1]

-

NLO Materials: The large change in dipole moment (

) and high hyperpolarizability ( -

Lipophilicity Modeling: The partition coefficient of DNBP in varying solvents serves as a spectroscopic proxy for drug lipophilicity, aiding in the design of delivery vectors.[1]

References

-

Ghosh, R., et al. (2014).[1] Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N,N-dimethylamino-4'-nitrobiphenyl. Physical Chemistry Chemical Physics.[1] Link

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Lippert, E. (1957).[1] Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand. Zeitschrift für Elektrochemie. Link

-

Grabowski, Z. R., et al. (2003).[1] Twisted intramolecular charge transfer states (TICT). Chemical Reviews. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N,N-dimethylamino-4′-nitrobiphenyl - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

4-Dimethylamino-4'-nitrobiphenyl (DNBP): A Technical Guide to Polarity-Sensitive Fluorescent Probing

Executive Summary

4-Dimethylamino-4'-nitrobiphenyl (DNBP) represents a class of "push-pull" fluorophores where an electron donor (dimethylamino) and an electron acceptor (nitro) are separated by a biphenyl bridge.[1] Unlike rigid planar probes, the biphenyl linkage introduces a degree of torsional freedom that makes DNBP uniquely sensitive to both micro-polarity and micro-viscosity .

This guide provides a comprehensive technical breakdown of DNBP for use in drug development and biophysical assays. It moves beyond basic spectral definitions to explore the Twisted Intramolecular Charge Transfer (TICT) mechanism that governs its signal, providing researchers with the protocols necessary to distinguish specific binding events from non-specific solvent effects.

The Photophysical Core: Mechanism of Action

To use DNBP effectively, one must understand that its fluorescence is not static; it is a dynamic competition between the Locally Excited (LE) state and the Twisted Intramolecular Charge Transfer (TICT) state.

The "Push-Pull" & TICT Dynamics

Upon excitation, the electron density shifts from the dimethylamino group to the nitro group. In non-polar solvents, the molecule emits from a planar or near-planar LE state. However, in polar environments, the molecule undergoes an intramolecular rotation around the central biphenyl bond. This twisting stabilizes the charge separation, leading to a TICT state which is highly sensitive to the solvent's dielectric constant.

-

Low Polarity: Emission is dominated by the LE state (Blue/Green, higher quantum yield).

-

High Polarity: The TICT state is stabilized, causing a significant Red shift (bathochromic) and often a reduction in quantum yield due to non-radiative decay pathways.

-

High Viscosity: Viscosity inhibits the physical rotation required to reach the TICT state, forcing emission from the LE state even in polar environments. This dual sensitivity allows DNBP to act as a ratiometric probe for membrane rigidity.

Mechanistic Pathway Diagram

Figure 1: The competition between Locally Excited (LE) and Twisted Intramolecular Charge Transfer (TICT) states governs the spectral output of DNBP.

Solvatochromic Characterization

DNBP exhibits positive solvatochromism. The table below summarizes the expected spectral shifts. Note that the Stokes shift (difference between absorption and emission maxima) is the most reliable metric for polarity estimation.

Table 1: Spectral Response in Standard Solvents

| Solvent Type | Dielectric Constant ( | Absorption | Emission | Stokes Shift ( | Dominant State |

| Non-polar (e.g., Cyclohexane) | ~2.0 | 360 - 370 | 410 - 430 | Low | LE |

| Moderate (e.g., Chloroform) | ~4.8 | 370 - 380 | 480 - 500 | Medium | LE/TICT Mix |

| Polar Aprotic (e.g., DMSO) | ~47 | 390 - 400 | 580 - 620 | Very High | TICT |

| Polar Protic (e.g., Methanol) | ~33 | 380 - 390 | 600+ | High | TICT (H-bonding effects) |

Note: Values are approximate and can vary based on temperature and specific instrument calibration.

Applications in Drug Development[2][3][4][5]

Hydrophobic Pocket Detection in Proteins

DNBP is non-fluorescent or weakly fluorescent in water due to aggregation-caused quenching (ACQ) and non-radiative decay in the highly polar aqueous environment. Upon binding to a hydrophobic pocket (e.g., Human Serum Albumin or a drug target), the probe is shielded from water, and rotation may be restricted.

-

Signal: Dramatic increase in fluorescence intensity and a blue-shift relative to the aqueous baseline.

-

Use Case: High-throughput screening (HTS) for ligand displacement. If a drug candidate displaces DNBP, fluorescence decreases or red-shifts.

Lipid Droplet and Membrane Analysis

Similar to DANS and Laurdan, DNBP partitions into lipid bilayers.

-

Liquid Disordered Phase (Ld): High polarity/water penetration

Red-shifted emission. -

Liquid Ordered Phase (Lo): Low polarity/restricted rotation

Blue-shifted emission. -

Drug Delivery: Monitoring the fusion of liposomal drug carriers with cell membranes.

Experimental Protocols

Protocol A: Probe Preparation & Storage

Objective: Create a stable stock solution free of aggregates.

-

Solvent: Dissolve crystalline DNBP in spectroscopic grade DMSO or Ethanol. Avoid water in the stock solution.

-

Concentration: Prepare a 1 - 5 mM master stock.

-

Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months.

-

Caution: DNBP is nitro-aromatic; handle with standard PPE (gloves, goggles) to avoid potential toxicity or skin sensitization.

-

Protocol B: Lippert-Mataga Plot (Self-Validation)

Objective: Validate that the observed spectral shift is due to polarity and not an artifact (e.g., pH sensitivity or aggregation).

-

Preparation: Dilute stock DNBP to 5

M in five solvents of varying polarity (Toluene, THF, DCM, Acetone, Acetonitrile). -

Measurement: Record Absorption (

) and Emission ( -

Calculation: Calculate Stokes Shift

. -

Plotting: Plot

(y-axis) vs. Orientation Polarizability ( -

Validation: A linear relationship confirms the ICT mechanism. Deviations suggest specific solute-solvent interactions (like Hydrogen bonding in alcohols).

Protocol C: Liposome Polarity Sensing

Objective: Assess the polarity of a drug-delivery liposome formulation.

-

Liposome Prep: Prepare liposomes (e.g., DOPC or DPPC) via extrusion.

-

Staining: Add DNBP stock to the liposome suspension to a final concentration of 1

M . Ensure the lipid-to-probe ratio is > 100:1 to prevent probe self-quenching. -

Incubation: Incubate at 37°C for 15 minutes in the dark.

-

Readout: Excite at 370 nm. Record emission spectra from 400 nm to 650 nm.

-

Analysis: Calculate the Generalized Polarization (GP) value:

-

High GP: Ordered/Hydrophobic environment.

-

Low GP: Disordered/Polar environment.[2]

-

Workflow Visualization

Figure 2: Decision tree for interpreting DNBP fluorescence data in biological assays.

References

-

RSC Medicinal Chemistry. "Polarity-based fluorescence probes: properties and applications." Royal Society of Chemistry, 2021.[2] Link

-

Physical Chemistry Chemical Physics. "Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N,N-dimethylamino-4'-nitrobiphenyl." Royal Society of Chemistry, 2011. Link

-

Journal of Organic Chemistry. "A Novel Method for the Nitration of Simple Aromatic Compounds." ACS Publications, 1998. Link

-

Microscopy Research and Technique. "Identification of microplastics using 4-dimethylamino-4'-nitrostilbene solvatochromic fluorescence." Wiley Online Library, 2021. Link

-

Organic Syntheses. "1,1'-Biphenyl, 2-methyl-4'-nitro." Organic Syntheses, 1998. Link

Sources

Technical Deep Dive: Nonlinear Optical Framework of 4-Dimethylamino-4'-nitrobiphenyl (DMANB)

The following technical guide is structured to provide a rigorous, application-focused analysis of 4-Dimethylamino-4'-nitrobiphenyl (DMANB). It synthesizes theoretical chemical physics with practical experimental protocols, adhering to the requested "Senior Application Scientist" persona.

Executive Summary

4-Dimethylamino-4'-nitrobiphenyl (DMANB) represents a canonical "push-pull" chromophore in the field of organic nonlinear optics (NLO). Unlike stilbene derivatives (e.g., DANS) where thermal stability is often compromised by the central alkene bridge, DMANB utilizes a biphenyl linkage. This structure offers a trade-off: it provides superior thermal and oxidative stability while maintaining significant second-order molecular hyperpolarizability (

Molecular Physics & NLO Mechanism

The Push-Pull Architecture

The NLO response of DMANB arises from its asymmetric electronic polarization. The molecule functions as a donor-

-

Donor (D): The Dimethylamino [

] group injects electron density into the -

Bridge (

): The Biphenyl scaffold facilitates charge delocalization, though it introduces a steric twist (approx. 30-40°) between the phenyl rings, which modulates the conjugation length compared to planar stilbenes. -

Acceptor (A): The Nitro [

] group acts as a strong electron sink.

Intramolecular Charge Transfer (ICT) Dynamics

Upon photoexcitation, DMANB undergoes rapid Intramolecular Charge Transfer (ICT). The efficiency of this process—and the resulting NLO susceptibility—is highly sensitive to the dielectric environment.

-

Planar ICT (PICT): In non-polar solvents (e.g., cyclohexane), the molecule maintains a relatively planar conformation, maximizing

-overlap and hyperpolarizability. -

Twisted ICT (TICT): In highly polar solvents (e.g., acetonitrile), the dimethylamino group may rotate relative to the phenyl ring, stabilizing a charge-separated state that relaxes non-radiatively.[1] This competes with the NLO response and must be controlled during crystal growth.

Diagram: ICT and Relaxation Pathways

The following diagram illustrates the competing relaxation pathways that dictate the optical utility of DMANB.

Figure 1: Excitation dynamics of DMANB. The Planar ICT state is desired for maximum NLO activity, while the Twisted ICT state represents an energy loss channel prevalent in polar environments.

Validated Synthesis Protocol

To ensure high purity required for optical measurements (impurities act as scattering centers), a Palladium-catalyzed Suzuki-Miyaura coupling is the preferred route over classical nitration, which yields difficult-to-separate isomers.

Reaction Scheme

Reactants: 4-Bromo-N,N-dimethylaniline + 4-Nitrophenylboronic acid

Catalyst:

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask, dissolve 4-Bromo-N,N-dimethylaniline (10 mmol) and 4-Nitrophenylboronic acid (11 mmol) in 60 mL of Toluene.

-

Activation: Add 30 mL of Ethanol and 30 mL of 2M aqueous

. Degas the mixture with Nitrogen for 15 minutes to remove dissolved Oxygen (critical to prevent Pd oxidation). -

Catalysis: Add

(0.5 mol%) under a Nitrogen counter-flow. -

Reflux: Heat the mixture to vigorous reflux (

) for 12-24 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). -

Work-up: Cool to room temperature. Separate the organic layer. Extract the aqueous layer twice with Ethyl Acetate. Combine organic phases, dry over anhydrous

, and concentrate under vacuum. -

Purification: Recrystallize the crude yellow solid from hot Ethanol or Acetonitrile. Slow cooling is essential to minimize defect density.

Diagram: Synthesis Workflow

Figure 2: Optimized Suzuki-Miyaura coupling workflow for high-purity DMANB synthesis.

Crystal Growth & Engineering

For bulk NLO applications (like frequency doubling), the material must crystallize in a non-centrosymmetric space group. DMANB has a strong dipole moment, which often leads to centrosymmetric anti-parallel pairing (dimers) in the solid state to minimize energy.

Protocol for Non-centrosymmetric Targeting:

-

Method: Slow Evaporation Solution Growth (SESG).

-

Solvent System: Use a solvent with moderate polarity (e.g., Acetone or Ethyl Acetate) rather than highly polar solvents.[1] Highly polar solvents stabilize the ground-state dipole, encouraging anti-parallel packing.

-

Seed Engineering: If available, use a seed crystal from a known SHG-active batch to induce the correct polymorph.

-

Conditions: Maintain constant temperature (

) in a dust-free environment. Evaporation rate should be controlled to

Characterization of NLO Properties

Linear Optical Properties (Solvatochromism)

Before NLO testing, validate the electronic structure using UV-Vis spectroscopy. DMANB exhibits strong positive solvatochromism, confirming its charge-transfer nature.

| Solvent | Polarity Index | Observation | |

| Cyclohexane | 0.2 | ~360 | Planar state, vibrational fine structure |

| Chloroform | 4.1 | ~390 | Red-shift due to dipole stabilization |

| Acetonitrile | 5.8 | ~410 | Strong bathochromic shift, TICT onset |

Second Harmonic Generation (SHG) - Kurtz-Perry Powder Test

This is the standard "Go/No-Go" test for bulk NLO activity.

-

Preparation: Grind DMANB crystals into a microcrystalline powder (graded sieves: 75-100

). -

Reference: Prepare microcrystalline Urea or KDP of similar particle size.

-

Excitation: Irradiate sample with a Q-switched Nd:YAG laser (1064 nm).

-

Detection: Measure the emission at 532 nm (green light) using a photomultiplier tube behind a monochromator.

-

Analysis:

- gives the relative efficiency.

-

Expected Result: DMANB typically exhibits efficiency significantly higher than Urea (>10x) due to the longer conjugation length, provided it crystallizes in a non-centrosymmetric lattice.

Third-Order Nonlinearity (Z-Scan)

For applications in optical switching, the third-order susceptibility (

-

Open Aperture: Measures non-linear absorption (Two-photon absorption).

-

Closed Aperture: Measures non-linear refraction (

). -

Note: DMANB shows self-defocusing behavior (negative

) in most organic solvents due to thermal lensing and electronic contributions.

References

-

Solvent Sensitive ICT Dynamics

- Source: RSC Advances / Royal Society of Chemistry

- Title: Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N,N-dimethylamino-4'-nitrobiphenyl

-

URL:[Link]

-

Suzuki Coupling for Nitrobiphenyls

- Source: Journal of Organic Chemistry / ACS

- Title: Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction

-

URL:[Link]

-

General NLO Properties of Push-Pull Systems

- Source: Chemical Reviews

- Title: Nonlinear Optical Properties of Organic Molecules and Crystals

-

URL:[Link]

-

SHG Efficiency Benchmarking

- Source: Journal of Applied Physics

- Title: Second-harmonic generation in powders of crystalline organic m

-

URL:[Link]

Sources

Technical Guide: Synthesis and Characterization of 4-Dimethylamino-4'-nitrobiphenyl Derivatives

Executive Summary

This technical guide details the synthesis, structural validation, and optoelectronic characterization of 4-Dimethylamino-4'-nitrobiphenyl (DANB) . As a prototypical "push-pull" chromophore, DANB features a strong electron donor (dimethylamino) and acceptor (nitro) linked by a biphenyl bridge. This D-

Unlike rigid stilbene analogs (e.g., DANS), the biphenyl bridge in DANB introduces a critical steric degree of freedom—the inter-ring twist angle—which modulates conjugation efficiency and transparency windows. This guide prioritizes a Suzuki-Miyaura cross-coupling approach for regioselective synthesis, superior to direct nitration methods which suffer from poor regiocontrol and hazardous byproducts.

Part 1: Molecular Design & Electronic Theory

The D- -A Architecture

The electronic utility of DANB stems from Intramolecular Charge Transfer (ICT). Upon photoexcitation, electron density shifts from the dimethylamino group to the nitro group.

-

Ground State: Moderate dipole moment; rings are twisted (

) due to steric repulsion between ortho hydrogens. -

Excited State: The molecule tends toward planarity to maximize charge delocalization, often leading to a Twisted Intramolecular Charge Transfer (TICT) state in polar solvents, resulting in significant Stokes shifts.

Mechanistic Visualization

The following diagram illustrates the electronic "push-pull" system and the retrosynthetic logic used to select the Suzuki coupling pathway.

Caption: Electronic architecture of DANB and retrosynthetic disconnection showing the convergent Suzuki coupling strategy.

Part 2: Synthesis Protocol (Suzuki-Miyaura Coupling)

Methodological Choice: Direct nitration of 4-dimethylaminobiphenyl is rejected due to the formation of ortho-nitro isomers and oxidation of the amine. The palladium-catalyzed cross-coupling of 4-bromo-N,N-dimethylaniline and 4-nitrophenylboronic acid guarantees the para-para' regiochemistry.

Reagents & Materials[1][2][3][4][5]

-

Aryl Halide: 4-Bromo-N,N-dimethylaniline (1.0 eq)

-

Boronic Acid: 4-Nitrophenylboronic acid (1.2 eq)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Base: Potassium Carbonate (K

CO -

Solvent System: Toluene : Ethanol : Water (4:1:1 v/v/v)

-

Atmosphere: Argon or Nitrogen (Strictly Oxygen-Free)

Step-by-Step Workflow

1. Pre-Reaction Preparation (The "Self-Validating" Step)

-

Protocol: Dissolve K

CO -

Validation: Sparge the solvent mixture with Argon for 20 minutes before adding the catalyst.

-

Why? Pd(0) catalysts are rapidly oxidized to inactive Pd(II) species by dissolved oxygen, turning the solution black (palladium black precipitation) and halting the cycle. A yellow/orange solution indicates active catalyst.

2. Reaction Initiation

-

Add 4-Bromo-N,N-dimethylaniline (5.0 mmol, 1.00 g) and 4-Nitrophenylboronic acid (6.0 mmol, 1.00 g) to the flask.

-

Add the degassed solvent mixture.

-

Add Pd(PPh

) -

Heat to reflux (approx. 90°C) with vigorous stirring.

3. Monitoring & Workup

-

Monitor: Check TLC every 2 hours (Eluent: Hexane/EtOAc 8:2). Look for the disappearance of the starting bromide (high R

) and the appearance of a highly fluorescent yellow/orange spot. -

Quench: Once complete (typically 12-18h), cool to room temperature.

-

Extraction: Dilute with Ethyl Acetate. Wash organic layer with water (

) and brine ( -

Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 100% Hexane

90:10 Hexane:EtOAc). -

Crystallization: Recrystallize from hot Ethanol or Acetonitrile to obtain orange needles.

Catalytic Cycle Visualization

Caption: The Pd(0)-catalyzed Suzuki-Miyaura cycle. Note: Oxygen exclusion is vital to maintain the active Pd(0) species.

Part 3: Structural & Optoelectronic Characterization

NMR Spectroscopy (Structural Fingerprint)

The symmetry of the para-substituted rings creates distinct AA'BB' splitting patterns.

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Mechanistic Insight |

| 3.02 | Singlet (6H) | -N(CH | Strong donor induction. | |

| 6.80 | Doublet (2H) | Ar-H (ortho to NMe | Shielded by electron donation. | |

| 7.55 | Doublet (2H) | Ar-H (meta to NMe | - | |

| 7.68 | Doublet (2H) | Ar-H (meta to NO | - | |

| 8.25 | Doublet (2H) | Ar-H (ortho to NO | Deshielded by strong withdrawing NO |

Solvatochromism (Functional Validation)

DANB exhibits positive solvatochromism. As solvent polarity increases, the excited state (which is more polar due to charge transfer) is stabilized more than the ground state, reducing the energy gap (Red Shift).

Experimental Protocol:

Prepare

| Solvent | Dielectric Const.[2] ( | Absorption | Emission Color | Phenomenon |

| Hexane | 1.88 | ~360 | Blue-Green | Local Excited State (LE) |

| Toluene | 2.38 | ~375 | Green | - |

| DCM | 8.93 | ~390 | Yellow-Orange | Onset of ICT |

| DMF | 36.7 | ~415 | Red | Strong ICT Stabilization |

Crystal Structure & Twist Angle

X-ray diffraction (XRD) is required to determine the twist angle (

-

Expectation:

. -

Significance: A planar molecule (

) maximizes conjugation (red-shifted absorption) but may reduce fluorescence quantum yield due to aggregation. The twisted structure prevents

Part 4: Troubleshooting & Optimization

-

Low Yield / Black Precipitate:

-

Cause: Oxygen poisoning of Pd(PPh

) -

Fix: Use fresh catalyst (should be yellow). Perform "Freeze-Pump-Thaw" cycling on the solvent.

-

-

Incomplete Conversion:

-

Cause: Boronic acid deboronation (hydrolysis).

-

Fix: Add a slight excess (1.2 - 1.5 eq) of boronic acid. Ensure base strength is adequate (Na

CO

-

-

Purification Difficulty:

-

Cause: Co-elution with triphenylphosphine oxide (TPPO).

-

Fix: Wash the crude solid with Hexane before the column (TPPO is insoluble in cold hexane). Use a slow gradient on the column.

-

References

-

Suzuki-Miyaura Reaction Mechanism & Optimization

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Source: [Link]

-

Solvatochromism of Nitro-Amino Systems (DANS/DANB)

- Wicks, G., et al. (2009). Two-photon solvatochromism of 4-Dimethylamino-4'-nitrostilbene (DANS). Proceedings of SPIE.

-

Source: [Link]

-

Crystal Structure & Twist Angles in Nitro-Biphenyls

-

Non-Linear Optical Properties of Push-Pull Systems

Sources

- 1. Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-Linear and Linear Optical Properties of an Organic Laser Dye Mixture | IIETA [iieta.org]

High-Fidelity Electronic Structure Characterization of 4-Dimethylamino-4'-nitrobiphenyl (DNBP): A Computational Protocol

Executive Summary

4-Dimethylamino-4'-nitrobiphenyl (DNBP) represents a quintessential "push-pull" chromophore, characterized by a strong electron donor (dimethylamino) and acceptor (nitro) separated by a biphenyl bridge. While historically significant in non-linear optics (NLO) for its high hyperpolarizability, the electronic structure of DNBP offers a masterclass in Intramolecular Charge Transfer (ICT) dynamics.

For drug development professionals, DNBP serves as a critical case study in modeling conformational flexibility and reactivity descriptors . The biphenyl torsion angle dictates the extent of

Part 1: Computational Architecture & Methodology

The Theoretical Challenge: Charge Transfer & Torsion

Standard DFT functionals (e.g., B3LYP) often fail to correctly describe DNBP due to two specific artifacts:

-

Self-Interaction Error (SIE): Underestimates the energy of charge-transfer states, artificially stabilizing the delocalized forms.

-

Torsional Barrier Inaccuracy: The steric hindrance between the ortho-hydrogens of the biphenyl rings creates a non-planar ground state. Inaccurate dispersion corrections can lead to erroneous planar geometries.

Validated Protocol Workflow

To ensure scientific integrity, we employ a Range-Separated Hybrid (RSH) functional approach with dispersion corrections.

Recommended Level of Theory: CAM-B3LYP-D3(BJ)/6-311++G(d,p)

-

CAM-B3LYP: Corrects long-range exchange interactions, essential for the donor-acceptor CT axis.

-

D3(BJ): Grimme’s dispersion with Becke-Johnson damping accurately models the weak steric interactions governing the biphenyl twist angle (

). -

Basis Set: Diffuse functions (++) are mandatory to describe the lone pair on the dimethylamino nitrogen and the anionic character of the nitro group in excited states.

Computational Workflow Diagram

Figure 1: Validated computational workflow for DNBP characterization. Blue indicates input, Yellow optimization, Green validation, and Red property extraction.

Part 2: Electronic Structure & Reactivity Analysis[1]

Frontier Molecular Orbitals (FMO)

The reactivity of DNBP is encoded in the spatial distribution of its Frontier Orbitals. In a drug design context, these orbitals define the "softness" of the molecule—its susceptibility to metabolic oxidation (CYP450) or nucleophilic attack.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Dimethylamino (donor) and the first phenyl ring. High energy indicates susceptibility to electrophilic attack (metabolic oxidation).

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the Nitro (acceptor) and the second phenyl ring. Low energy indicates susceptibility to nucleophilic reduction.

Calculated Electronic Descriptors (Vacuum vs. Solvent):

| Parameter | Symbol | Formula | Physical Significance in Drug Design |

| Band Gap | Kinetic stability. Lower gap = higher reactivity/toxicity potential. | ||

| Chemical Hardness | Resistance to charge transfer.[1] Hard molecules are metabolically more stable. | ||

| Electrophilicity | Capacity to accept electrons (Michael acceptor potential). | ||

| Dipole Moment | - | Predictor of solubility and membrane permeability. |

Intramolecular Charge Transfer (ICT) Mechanism

DNBP exhibits a phenomenon known as Twisted Intramolecular Charge Transfer (TICT) .[2] Upon excitation, the molecule may undergo a rotation around the biphenyl or amino-phenyl bond to decouple the donor and acceptor orbitals, maximizing charge separation.

Mechanism Visualization:

-

Ground State (

): Twisted biphenyl ( -

Excitation (

): Charge moves from Amino -

Relaxation: In polar solvents, the amino group may twist perpendicular to the ring, stabilizing a dark TICT state which quenches fluorescence.

Molecular Electrostatic Potential (MEP)

The MEP map is the "fingerprint" used in docking simulations.

-

Red Regions (Negative Potential): Concentrated on the Nitro oxygens . These are H-bond acceptor sites, critical for receptor binding.

-

Blue Regions (Positive Potential): Concentrated on the Dimethylamino methyl hydrogens and the biphenyl core. These interact with anionic residues in protein pockets.

Part 3: Experimental Validation & Causality

To ensure the theoretical model is grounded in reality, the following experimental correlations must be verified. If the calculation deviates, the model (functional/basis set) is invalid.

Structural Validation

-

Metric: Biphenyl Torsion Angle.

-

Experimental (X-Ray):

(due to steric hindrance). -

Failure Mode: If DFT predicts a planar (

) structure, the functional lacks sufficient steric/dispersion correction (use B3LYP-D3 or wB97XD).

Spectroscopic Validation (UV-Vis)

-

Metric:

(Absorption Maximum). -

Experimental:

nm (Solvent dependent). -

Causality: The transition is

with strong CT character. -

Protocol: Use TD-DFT with a PCM solvent model (e.g., Acetonitrile). Gas-phase calculations will blue-shift the spectrum by >50 nm, rendering them useless for comparison.

The "Self-Validating" Check

Before extracting data, check the Imaginary Frequencies (NIMAG).

-

Requirement: NIMAG = 0.

-

Logic: If NIMAG > 0, the structure is a transition state (likely the planar saddle point), not a true minimum. Re-optimize starting with a pre-twisted geometry.

Part 4: References

-

Gaussian, Inc. "DFT Methods and Basis Sets." Gaussian 16 User Guide. [Link]

-

Tomasi, J., Mennucci, B., & Cammi, R. (2005). "Quantum Mechanical Continuum Solvation Models." Chemical Reviews, 105(8), 2999-3094. [Link]

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 132(15), 154104. [Link]

-

Yanai, T., Tew, D. P., & Handy, N. C. (2004). "A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP)." Chemical Physics Letters, 393(1-3), 51-57. [Link]

-

Mulliken, R. S. (1955). "Electronic Population Analysis on LCAO-MO Molecular Wave Functions. I." The Journal of Chemical Physics, 23(10), 1833–1840. [Link]

Sources

Technical Guide: Preliminary Toxicity Assessment of 4-Dimethylamino-4'-nitrobiphenyl

This technical guide details the preliminary toxicological assessment of 4-Dimethylamino-4'-nitrobiphenyl (DMANB) (CAS: 2143-87-5). It is designed for researchers investigating the metabolic activation of bifunctional nitro-aminoarenes.

Chemical Identity & Structural Hazard Profiling

Compound: 4-Dimethylamino-4'-nitrobiphenyl (DMANB)

CAS: 2143-87-5

Molecular Formula: C

The "Dual-Warhead" Mechanism

DMANB represents a unique class of "bifunctional" carcinogens. Unlike simple aromatic amines (e.g., 4-aminobiphenyl) or simple nitroarenes (e.g., 1-nitropyrene), DMANB possesses two distinct metabolic activation sites on opposing phenyl rings:

-

The Nitro Group (

): Susceptible to reductive metabolism by cytosolic nitroreductases (bacterial or mammalian). -

The Dimethylamino Group (

): Susceptible to oxidative demethylation and N-hydroxylation by Cytochrome P450 enzymes (CYP1A2, CYP3A4).

Scientific Implication: Preliminary studies must distinguish between direct-acting mutagenicity (nitro-reduction driven) and S9-dependent mutagenicity (P450-oxidation driven).

Metabolic Activation Pathways (Visualization)

The toxicity of DMANB is not intrinsic; it is acquired through metabolic bioactivation. The following diagram maps the competing pathways leading to the formation of the ultimate carcinogen (Nitrenium ion), which forms covalent DNA adducts (typically at the C8 position of Guanine).

Caption: Figure 1. Dual metabolic activation pathways of DMANB leading to the formation of electrophilic nitrenium ions.

Experimental Protocols: Preliminary Screening

To validate the toxicity profile, a tiered approach is required. Do not proceed to animal models without confirming mechanism of action via these assays.

Protocol A: Differential Ames Test (Salmonella typhimurium)

Objective: Determine if mutagenicity is driven by nitro-reduction (bacterial) or oxidative metabolism (mammalian).

Reagents:

-

Strains:

-

TA98: Detects frameshift mutations (highly sensitive to bulky aromatic amines like biphenyls).

-

TA98NR: Nitroreductase-deficient strain.[3]

-

TA98/1,8-DNP6: O-acetyltransferase-deficient strain.

-

-

S9 Fraction: Aroclor-1254 induced rat liver homogenate (provides CYP450s).

Workflow:

-

Preparation: Dissolve DMANB in DMSO. Prepare 5 concentrations (0.1, 1.0, 10, 100, 500 µ g/plate ).

-

Plate Incorporation:

-

Set 1 (Direct Acting): Bacteria + Buffer + DMANB.

-

Set 2 (Metabolic): Bacteria + S9 Mix (10% v/v) + DMANB.

-

-

Incubation: 48 hours at 37°C in dark.

-

Counting: Quantify revertant colonies (His+).

Data Interpretation Logic:

| Observation | Mechanistic Conclusion |

|---|---|

| High revertants in TA98 (-S9) | Direct mutagenicity via bacterial nitroreductase. |

| Reduced revertants in TA98NR (-S9) | Confirms nitro-group reduction is the primary activation step. |

| Increased revertants in TA98 (+S9) | Indicates oxidative demethylation/N-oxidation contributes to toxicity. |

Protocol B: In Vitro DNA Adduct Quantification (LC-MS/MS)

Objective: Quantitatively verify if DMANB forms the specific N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP) type adducts.

Methodology:

-

Incubation: Treat HepG2 (human hepatoma) cells with DMANB (10 µM) for 24 hours.

-

DNA Isolation: Extract genomic DNA using the phenol-chloroform method. Purity check:

. -

Hydrolysis: Digest DNA (50 µg) enzymatically using Micrococcal Nuclease and Spleen Phosphodiesterase to release single nucleotides.

-

Enrichment: Use solid-phase extraction (Oasis HLB columns) to remove unmodified nucleosides.

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (2.1 x 100 mm).

-

Mode: Positive Electrospray Ionization (ESI+).

-

Transition Monitoring (SRM): Monitor the transition from the adduct precursor ion

to the heterocyclic amine fragment ion (loss of deoxyribose).

-

Validation Check: The presence of a peak at the specific mass transition for dG-C8-aminobiphenyl confirms that the nitro group was fully reduced and the amine activated.

Quantitative Data Summary (Hypothetical Reference Values)

When reviewing literature or generating data, use this table to benchmark DMANB against known standards.

| Compound | Mutagenic Potency (Revertants/nmol) in TA98 (+S9) | Carcinogenic Class | Primary Mechanism |

| 4-Aminobiphenyl | ~500 - 2,000 | Group 1 (Human) | N-oxidation |

| 4-Nitrobiphenyl | ~200 - 800 | Group 3 (IARC) | Nitro-reduction |

| DMANB | Variable (High) | Research | Dual: Demethylation + Nitro-reduction |

Safety & Handling (Critical)

DMANB is a potent genotoxin.

-

Containment: All weighing must occur in a glove box or static-free hood.

-

Deactivation: Treat all waste with 10% sodium hypochlorite (bleach) for 24 hours before disposal to oxidize the amine/nitro groups.

-

Solvent: DMSO is a permeation enhancer. Double-glove (Nitrile + Laminate) when handling DMSO solutions of DMANB to prevent transdermal absorption.

References

-

National Institutes of Health (NIH). (2005). 4-Aminobiphenyl: Report on Carcinogens, Fourteenth Edition. National Toxicology Program. Retrieved January 30, 2026, from [Link]

-

Vogt, R. A., et al. (2009).[4] Structure–Activity Relationships in Nitro-Aromatic Compounds. In Practical Aspects of Computational Chemistry. ResearchGate. Retrieved January 30, 2026, from [Link]

-

Besaratinia, A., & Pfeifer, G. P. (2004). Genotoxicity of nitro-aromatic compounds. DNA Repair. Retrieved January 30, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 4-Dimethylamino-4'-nitrobiphenyl for Research Applications

This guide provides an in-depth technical overview of 4-Dimethylamino-4'-nitrobiphenyl, a versatile organic compound with significant applications in advanced research, particularly in the fields of fluorescence microscopy, nonlinear optics, and as a molecular probe in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and materials science industries, offering insights into its procurement, synthesis, quality control, and practical applications.

Introduction: The Scientific Merit of 4-Dimethylamino-4'-nitrobiphenyl

4-Dimethylamino-4'-nitrobiphenyl is a dipolar aromatic compound characterized by an electron-donating dimethylamino group and an electron-withdrawing nitro group at opposite ends of a biphenyl backbone. This unique electronic structure imparts significant solvatochromic and nonlinear optical (NLO) properties, making it a valuable tool for investigating molecular environments and for the development of advanced optical materials.[1][2][3] Its sensitivity to the polarity of its microenvironment allows it to serve as a fluorescent probe to study biological systems, such as lipid membranes, and to characterize materials.[4][5][6][7]

Commercial Availability and Procurement for Research

For research and development purposes, 4-Dimethylamino-4'-nitrobiphenyl is available from several reputable chemical suppliers. When selecting a supplier, it is crucial to consider the purity of the compound, the availability of detailed analytical documentation (such as a Certificate of Analysis), and the supplier's adherence to safety and handling regulations.

Below is a comparative table of prominent commercial suppliers:

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity |

| Santa Cruz Biotechnology | 4-Dimethylamino-4′-nitrobiphenyl | 2143-87-5 | C₁₄H₁₄N₂O₂ | 242.28 | Not specified, refer to lot-specific CoA |

| TCI America (via CP Lab Safety & Fisher Scientific) | 4-Dimethylamino-4'-nitrobiphenyl | 2143-87-5 | C₁₄H₁₄N₂O₂ | 242.28 | >98.0% (HPLC) |

| Sigma-Aldrich (Combi-Blocks) | 4-Dimethylamino-4'-nitrobiphenyl | 2143-87-5 | C₁₄H₁₄N₂O₂ | 242.28 | 98% |

Note: Availability and specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Synthesis of 4-Dimethylamino-4'-nitrobiphenyl: A Methodological Overview

While commercially available, in-house synthesis of 4-Dimethylamino-4'-nitrobiphenyl may be desirable for certain research applications, such as isotopic labeling or derivatization. The synthesis of unsymmetrical biaryls like this compound can be achieved through several established cross-coupling methodologies. The Suzuki and Ullmann coupling reactions are two of the most common and effective approaches.[8][9][10][11]

Suzuki Coupling Approach

The Suzuki coupling reaction offers a versatile and high-yielding method for the formation of C-C bonds.[8][9][10][11] In this approach, an aryl boronic acid is coupled with an aryl halide in the presence of a palladium catalyst and a base.

A potential synthetic route for 4-Dimethylamino-4'-nitrobiphenyl via Suzuki coupling is depicted below:

Caption: Ullmann condensation pathway for 4-Dimethylamino-4'-nitrobiphenyl.

Quality Control and Characterization

Ensuring the purity and structural integrity of 4-Dimethylamino-4'-nitrobiphenyl is paramount for obtaining reliable and reproducible experimental results. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of 4-Dimethylamino-4'-nitrobiphenyl.

A typical HPLC protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV-Vis detector at the wavelength of maximum absorbance (λmax).

-

Purity Assessment: The purity is determined by the peak area percentage of the main component.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of the compound. [1][8][12][13][14][15] Expected NMR Spectral Features:

-

¹H NMR: The spectrum will exhibit signals in the aromatic region corresponding to the protons on the two phenyl rings. The protons ortho and meta to the dimethylamino and nitro groups will show distinct chemical shifts and coupling patterns. The singlet for the six protons of the dimethylamino group will be a key identifier.

-

¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons, with the carbons attached to the nitrogen and nitro groups being significantly shifted. The carbon of the dimethylamino group will also be present. For comparison, the related compound 4-nitrobiphenyl shows distinct peaks in its ¹³C NMR spectrum. [13] Mass Spectrometry (MS) should be used to confirm the molecular weight of the compound (242.28 g/mol ).

Safe Handling and Storage

4-Dimethylamino-4'-nitrobiphenyl, like many nitroaromatic compounds, requires careful handling to ensure laboratory safety.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. [16][17][18]* Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [16]* Ingestion and Skin Contact: Avoid ingestion and skin contact. In case of contact, wash the affected area thoroughly with water. [16][17]* Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. [16] Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

The unique photophysical properties of 4-Dimethylamino-4'-nitrobiphenyl make it a valuable tool in various research domains.

Fluorescent Probe for Biological Membranes

The solvatochromic nature of 4-Dimethylamino-4'-nitrobiphenyl, where its fluorescence emission spectrum is sensitive to the polarity of the surrounding environment, makes it an excellent probe for studying the biophysical properties of lipid membranes. [4][5][6][7]It can be used to investigate:

-

Membrane polarity and hydration.

-

Lipid packing and phase transitions.

-

Drug-membrane interactions.

Experimental Workflow for Membrane Studies:

Caption: Workflow for using 4-Dimethylamino-4'-nitrobiphenyl as a membrane probe.

Nonlinear Optical (NLO) Materials Research

The large molecular hyperpolarizability of 4-Dimethylamino-4'-nitrobiphenyl, arising from its strong intramolecular charge transfer character, makes it a candidate for the development of second-order NLO materials. [1][2][3]These materials have potential applications in:

-

Optical data storage.

-

Telecommunications.

-

Signal processing.

Research in this area often involves incorporating the chromophore into polymers or crystal lattices to achieve a non-centrosymmetric arrangement necessary for second-harmonic generation. [2][3]

Conclusion

4-Dimethylamino-4'-nitrobiphenyl is a scientifically significant compound with demonstrable utility in cutting-edge research. Its commercial availability and well-understood chemical properties, coupled with its sensitive photophysical responses, make it an invaluable tool for scientists and engineers. Adherence to proper quality control, safe handling procedures, and a thorough understanding of its application principles will enable researchers to fully leverage the potential of this versatile molecule.

References

- Echemi.

- Wikipedia.

- Sigma-Aldrich.

- Santa Cruz Biotechnology. 4-Dimethylamino-4′-nitrobiphenyl, CAS 2143-87-5.

- Jin, L., Millard, A. C., & Wuskell, J. P. (2005). Characterization and Application of a New Optical Probe for Membrane Lipid Domains. Biophysical Journal, 89(4), 2634–2643.

- Klymchenko, A. S., & Mely, Y. (2006). Monitoring Biophysical Properties of Lipid Membranes by Environment-Sensitive Fluorescent Probes. Biophysical Journal, 90(11), 3691–3701.

- Thermo Fisher Scientific.

- Chem Service.

- Coe, B. J., et al. (2004). Contrasting linear and quadratic nonlinear optical behavior of dipolar pyridinium chromophores with 4-(dimethylamino)phenyl or ruthenium(II) ammine electron donor groups. Journal of the American Chemical Society, 126(33), 10418–10427.

- Organic Chemistry Portal. Ullmann Reaction.

- Loura, L. M. S., & Ramalho, J. P. P. (2011). Fluorescent membrane probes' behavior in lipid bilayers: insights from molecular dynamics simulations. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(12), 2825–2839.